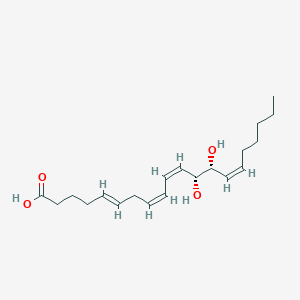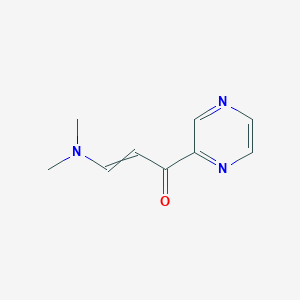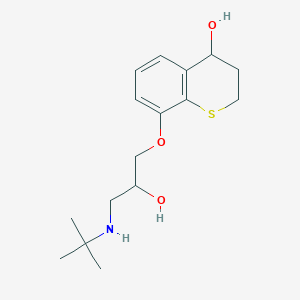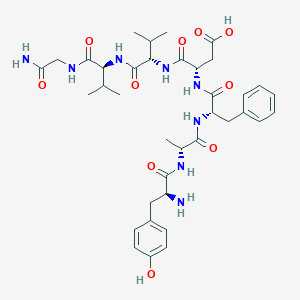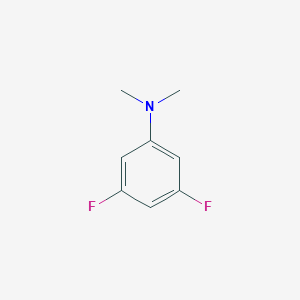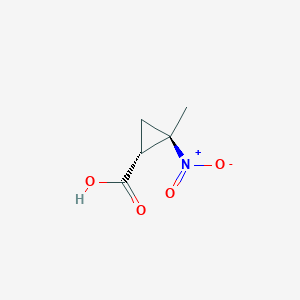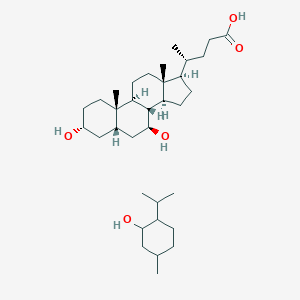
Ursometh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursometh is a naturally occurring triterpenoid compound that has been used in traditional medicine for centuries. It is found in the bark of various trees, including the birch tree, and has been used to treat a variety of ailments, including inflammation, pain, and fever. In recent years, Ursometh has gained attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of Ursometh is still not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a key role in regulating inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Ursometh has a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ursometh in lab experiments is that it is a naturally occurring compound that can be easily synthesized from plant sources. This makes it relatively inexpensive and easy to obtain. However, one limitation of using Ursometh in lab experiments is that its mechanism of action is still not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are many potential future directions for research on Ursometh. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, researchers are interested in exploring Ursometh's potential as an antiviral agent, particularly in the context of emerging viral infections such as COVID-19.
Méthodes De Synthèse
Ursometh can be synthesized from the bark of the birch tree using a variety of methods. One common method involves extracting the bark with a solvent, such as ethanol, and then purifying the compound using chromatography. Another method involves using enzymes to convert the precursor compounds in the bark into Ursometh.
Applications De Recherche Scientifique
Ursometh has been the subject of numerous scientific studies, and its potential therapeutic properties have been investigated in a variety of contexts. Some of the most promising areas of research include its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Numéro CAS |
122018-96-6 |
|---|---|
Nom du produit |
Ursometh |
Formule moléculaire |
C34H60O5 |
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C24H40O4.C10H20O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-7(2)9-5-4-8(3)6-10(9)11/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);7-11H,4-6H2,1-3H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
Clé InChI |
KJPXEYQYWBUMAF-FUXQPCDDSA-N |
SMILES isomérique |
CC1CCC(C(C1)O)C(C)C.C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
UDCA-menthol Ursometh |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



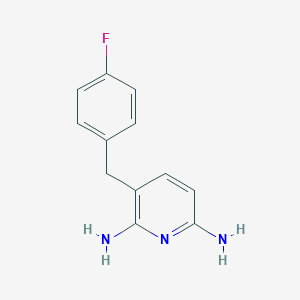
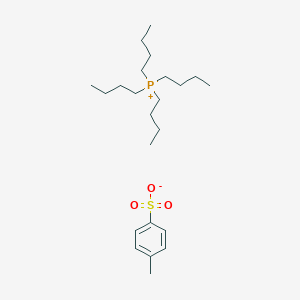
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)
